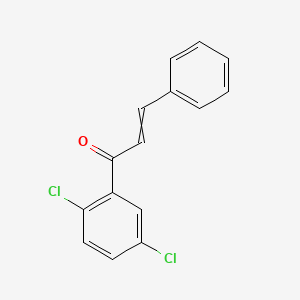

1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

Description

1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C15H10Cl2O. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields of science and industry. This compound features a conjugated system of double bonds and aromatic rings, making it an interesting subject for chemical research and applications.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHJVZRPJLRZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80833535 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80833535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86018-63-5 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80833535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for 2,5-Dichloroacetophenone Synthesis

Reaction Mechanism and Substrate Preparation

The Friedel-Crafts acylation of 1,4-dichlorobenzene (p-dichlorobenzene) with acetyl chloride in the presence of aluminum trichloride (AlCl₃) produces 2,5-dichloroacetophenone, the critical intermediate for subsequent chalcone synthesis. This electrophilic aromatic substitution proceeds via the formation of an acylium ion intermediate, which attacks the aromatic ring at the position para to one chlorine substituent and meta to the other, ensuring regioselective acylation.

Optimization of Reaction Conditions

Patent CN104591973A details optimized parameters:

- Molar ratios : 1:1:1 to 1:1.5:3 (1,4-dichlorobenzene : acetyl chloride : AlCl₃)

- Temperature : 90–120°C (yield: 95% at 100°C for 5 hours)

- Solvent : Solvent-free conditions or dichloromethane for improved mixing

The use of excess AlCl₃ facilitates complete conversion, while temperatures above 90°C prevent intermediate crystallization, ensuring homogeneous reaction conditions. Post-reaction workup involves quenching with ice water, extraction with dichloromethane, and distillation under reduced pressure to isolate 2,5-dichloroacetophenone as a colorless liquid.

Comparative Analysis of Catalytic Systems

While AlCl₃ remains the standard catalyst, alternative Lewis acids like FeCl₃ or Brønsted acids (e.g., H₃PO₄) have been explored but yield inferior results (<70%) due to reduced electrophilicity of the acylium ion. A notable advancement involves the use of scandium triflate in Baeyer-Villiger oxidations, though this applies to downstream transformations rather than the acylation step.

Table 1: Friedel-Crafts Acylation Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 95% | |

| Reaction Time | 5 hours | |

| Purity (GC) | 99% | |

| Optimal Temperature | 100°C |

Claisen-Schmidt Condensation to Form 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

Base-Catalyzed Mechanism

The condensation of 2,5-dichloroacetophenone with benzaldehyde under basic conditions (NaOH, KOH) follows the Claisen-Schmidt pathway, involving:

- Enolate formation : Deprotonation of the acetophenone α-hydrogen

- Nucleophilic attack : On the benzaldehyde carbonyl carbon

- Dehydration : To form the α,β-unsaturated ketone (chalcone)

Reaction Conditions and Yield Optimization

Data from VulcanChem and RSC protocols highlight:

- Solvent : Ethanol or methanol (50–60°C)

- Base concentration : 10–20% aqueous NaOH

- Molar ratio : 1:1 (acetophenone : aldehyde)

- Reaction time : 4–8 hours (yield: 74–87%)

Microwave-assisted synthesis reduces reaction time to 15–30 minutes but requires specialized equipment. Purification typically involves recrystallization from ethanol or column chromatography (hexane/ethyl acetate), yielding the product as a yellow crystalline solid.

Stereochemical Outcomes and Crystallographic Validation

X-ray diffraction studies of analogous chalcones (e.g., (E)-3-(2,3-dichlorophenyl)-1-phenylprop-2-en-1-one) confirm the (E)-configuration, stabilized by intramolecular hydrogen bonding and π-π stacking. The dihedral angle between the dichlorophenyl and phenyl rings typically ranges from 8.5° to 12.3°, minimizing steric strain.

Table 2: Claisen-Schmidt Condensation Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield | 87.6% | |

| Reaction Time | 8 hours | |

| Purity (GC) | 99% | |

| Recrystallization Solvent | Ethanol |

Alternative Synthetic Routes and Emerging Methodologies

Environmental and Industrial Considerations

Waste Management in Large-Scale Production

The Friedel-Crafts process generates aqueous AlCl₃ waste, necessitating neutralization with sodium bicarbonate before disposal. Patent CN104591973A reports a three-waste (gas, liquid, solid) output of <5% by mass, with scandium triflate catalysts recoverable via aqueous phase concentration.

Cost-Benefit Analysis of Catalysts

- AlCl₃ : Low cost ($2.50/kg) but corrosive and non-recyclable

- Scandium triflate : High activity (0.5–5 mol%) but expensive ($1,200/kg)

Biological Activity

1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chalcone structure, which typically consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The specific structural formula is:

This structure is crucial for its biological activity, particularly due to the reactive keto vinyl group that allows interaction with biological membranes.

Antimicrobial Activity

Research has demonstrated that 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens:

| Pathogen | Zone of Inhibition (mm) | Comparison Drug (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 23.62 | 18.14 |

| Escherichia coli | 18.36 | 17.00 |

| Candida albicans | 19.25 | 16.24 |

The enhanced antimicrobial activity is attributed to the presence of halogen substituents (e.g., chlorine) and the reactive nature of the carbonyl group, which facilitates membrane disruption in microbial cells .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colorectal) | 12.5 | Induction of apoptosis via ROS generation |

| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |

The mechanism underlying its anticancer activity involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . Additionally, structural modifications can enhance its potency, as seen in derivatives with different substituents.

1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one interacts with specific molecular targets within cells. Its mechanism may involve:

- Inhibition of Enzymes : The compound can inhibit key enzymes involved in cellular metabolism and proliferation.

- Disruption of Cellular Signaling : It may interfere with signaling pathways that regulate cell survival and apoptosis.

- Membrane Interaction : The reactive keto vinyl group allows it to interact with lipid membranes, leading to increased permeability and cell death .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Colon Cancer : A study demonstrated that treatment with 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one resulted in significant tumor reduction in HT29 xenograft models, supporting its application as a potential therapeutic agent for colorectal cancer .

- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain cases .

Scientific Research Applications

While the specific compound "1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one" isn't directly detailed in the search results, the related compound "(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one," which is a chalcone derivative, is mentioned and can provide insight into potential applications because of their structural similarities. Additionally, information on other dichlorophenyl-containing compounds and chalcones can give a broader understanding of potential applications .

Here's what the search results suggest regarding the applications and characteristics of related compounds:

1. Core Structure and Synthesis

- (Chalcones as a structural basis) Chalcones consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

- (Claisen-Schmidt Condensation) The primary chemical reaction for synthesizing chalcones like (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is the Claisen-Schmidt condensation. This involves reacting 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with acetophenone in a base like sodium or potassium hydroxide, typically in ethanol or methanol solvent.

2. Potential Applications

- (Biological Activities) Chalcones have been studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

- (Medicinal Properties of Furan Derivatives) The presence of a furan ring suggests potential antifungal and antibacterial activities.

- (Influence of Chlorine Atoms) Chlorine substitution can sometimes enhance a compound's bioactivity.

- (Antimicrobial Activity) Some synthesized dicholorophenyl compounds have demonstrated moderate antimicrobial activity .

- (Antitumor Activity) Certain related compounds, like dichlorophenylacrylonitriles, have been identified as potential lead compounds in developing novel anticancer compounds .

3. Examples of Compounds with Similar Structures

4. Factors Influencing Activity

- (Substitution Patterns) The specific substitution pattern, such as the dichlorophenyl group and furan ring, can lead to unique chemical reactivity and biological activity.

- (Lipophilic Electron-Withdrawing Groups) Grafting lipophilic electron-withdrawing groups like chlorine atoms can enhance anticancer activities .

5. Research on Related Chalcones

- (Dichlorophenyl-substituted chalcones) Molecules like 3-(2,4-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one have been studied for their reactivity .

- (Conformation) The trans conformation about the C7=C8 double bond in the central enone group is confirmed by the C2—C7=C8—C9 torsion angle of 177.5 (3)° .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one?

- Methodology :

- IR Spectroscopy : A strong absorption band at 1659 cm⁻¹ confirms the carbonyl (C=O) stretch, while the 1596 cm⁻¹ peak corresponds to the conjugated C=C bond .

- ¹H-NMR : Key signals include a doublet at δ 6.89–7.27 ppm (1H, CHα=C, J = 15.2 Hz) and a multiplet at δ 7.36–8.12 ppm (9H, Ar-H & C=CHβ), confirming the enone structure and aromatic substituents .

- Mass Spectrometry : The molecular ion peak at m/z 277 [M+1] aligns with the compound’s molecular weight .

- Data Table :

| Technique | Key Peaks/Shifts | Assignment |

|---|---|---|

| IR | 1659 cm⁻¹, 1596 cm⁻¹ | C=O, C=C stretches |

| ¹H-NMR | δ 6.89–7.27 (d), δ 7.36–8.12 | CHα=C, Ar-H/C=CHβ |

| MS | m/z 277 | Molecular ion [M+1] |

Q. What synthetic routes are effective for synthesizing dichlorophenyl-substituted chalcones?

- Methodology :

- Claisen-Schmidt Condensation : React 2,5-dichloroacetophenone with benzaldehyde in ethanol under acidic conditions (e.g., thionyl chloride). This method is scalable and yields high-purity enones .

- Purification : Recrystallization using ethanol or methanol removes unreacted precursors .

- Key Considerations :

- Substituent positioning (e.g., 2,5-dichloro vs. 2,4-dichloro) affects reaction kinetics and product stability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions?

- Methodology :

- Crystallization : Grow crystals via slow evaporation of a saturated ethanol solution .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections. For example, triclinic systems (space group P1) may exhibit parameters:

- a = 7.2637 Å, b = 8.1136 Å, c = 13.478 Å

- α = 89.01°, β = 79.71°, γ = 73.07° .

- Refinement : Employ SHELXL for structure refinement, ensuring R-factor convergence below 0.05 .

- Applications :

- Identify π-π stacking between aromatic rings or halogen bonding (Cl···O/N) .

Q. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?

- Methodology :

- Geometry Optimization : Use B3LYP/6-311G(d,p) to optimize the molecular structure. Compare bond lengths/angles with XRD data (e.g., C=O bond: 1.22 Å experimentally vs. 1.24 Å computationally) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient dichlorophenyl groups lower LUMO energy) .

- Data Table :

| Parameter | Experimental (XRD) | Computational (DFT) |

|---|---|---|

| C=O Bond Length | 1.22 Å | 1.24 Å |

| HOMO-LUMO Gap | - | 4.2 eV |

Q. What strategies address contradictions in biological activity data among structurally similar enones?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare MIC values against S. aureus or E. coli for analogs with varying substituents (e.g., 2,5-dichloro vs. 2,6-dichloro). For example:

| Substituent | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| 2,5-Dichlorophenyl | 12.5 µg/mL | 25 µg/mL |

| 2,6-Dichlorophenyl | 25 µg/mL | 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.